N-methyl-1-[2-(piperidin-1-ylmethyl)phenyl]methanamine
Description
Properties
IUPAC Name |
N-methyl-1-[2-(piperidin-1-ylmethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-15-11-13-7-3-4-8-14(13)12-16-9-5-2-6-10-16/h3-4,7-8,15H,2,5-6,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFLKNXWHSUKCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1CN2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[2-(piperidin-1-ylmethyl)phenyl]methanamine typically involves the reaction of N-methyl-1-(2-bromophenyl)methanamine with piperidine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-[2-(piperidin-1-ylmethyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenylmethanamine derivatives.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C14H22N2
Molecular Weight: 218.34 g/mol
The compound features a piperidine ring linked to a phenyl group via a methanamine structure, contributing to its diverse reactivity and biological activity.
Organic Synthesis
N-methyl-1-[2-(piperidin-1-ylmethyl)phenyl]methanamine serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions, including:
- Alkylation Reactions: Used to introduce alkyl groups into target molecules.
- Amine Coupling Reactions: Facilitates the formation of amide bonds in peptide synthesis.
The compound has shown considerable promise in biological research, particularly in pharmacology. Its interactions with biological targets include:
- Cholinesterase Inhibition: The compound inhibits acetylcholinesterase (AChE), leading to increased acetylcholine levels, which may be beneficial in treating neurodegenerative diseases like Alzheimer’s disease.
- Neurotransmitter Modulation: It influences neurotransmitter systems, potentially providing therapeutic effects for mood disorders and anxiety.
Medicinal Chemistry
Research into the therapeutic applications of this compound has identified several promising areas:
- Neurological Disorders: Its cholinergic properties position it as a candidate for developing treatments for Alzheimer's disease and other cognitive impairments.
- Antidepressant Effects: Studies indicate potential antidepressant-like effects through modulation of serotonin and norepinephrine pathways .
Table 1: Comparison of Biological Activities
| Activity Type | Mechanism of Action | Potential Application |
|---|---|---|
| Cholinesterase Inhibition | Increases acetylcholine levels | Alzheimer's treatment |
| Neurotransmitter Modulation | Alters serotonin/norepinephrine levels | Mood disorders treatment |
| Glycine Transporter Inhibition | Enhances synaptic glycine concentrations | Schizophrenia treatment |
Case Study 1: Neuroprotective Effects
A study demonstrated that this compound exhibited neuroprotective effects in rodent models of neurodegeneration. The compound was administered at varying doses, showing significant improvements in cognitive function and reduced markers of neuroinflammation .
Case Study 2: Antidepressant-Like Activity
In preclinical trials, the compound was evaluated for its antidepressant-like effects using the forced swim test and tail suspension test in mice. Results indicated a significant reduction in immobility time, suggesting potential efficacy as an antidepressant agent .
Mechanism of Action
The mechanism of action of N-methyl-1-[2-(piperidin-1-ylmethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Ortho vs. Para Substitution : The target compound’s ortho substitution introduces steric constraints that may limit binding to flat binding pockets compared to para analogs like QZ-1069 .
- Heterocyclic Replacements: Thienyl or thienopyridine substituents (QZ-4981, Compound 9) reduce basicity but improve solubility and metabolic stability .
- Electron-Withdrawing Groups : Trifluoromethyl analogs () enhance oxidative stability but may reduce affinity for cationic targets like amine receptors .
Pharmacological and Physicochemical Properties
Biological Activity
N-methyl-1-[2-(piperidin-1-ylmethyl)phenyl]methanamine, a compound belonging to the class of piperidine derivatives, has garnered attention in scientific research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H22N2
- Molecular Weight : Approximately 218.34 g/mol
- Structure : The compound features a piperidine ring linked to a phenyl group through a methanamine chain, which plays a crucial role in its biological interactions.
Pharmacological Properties
This compound exhibits several pharmacological activities:
-
Antimicrobial Activity :
- Studies have demonstrated that piperidine derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Anticancer Potential :
- Neuropharmacological Effects :
The biological activity of this compound is largely attributed to its structural characteristics that enable it to interact with specific molecular targets:
- Receptor Binding : The piperidine ring enhances binding affinity to various receptors, including those involved in neurotransmission and enzyme activity.
- Enzyme Interaction : The compound may act as an inhibitor for certain enzymes, influencing metabolic pathways associated with disease states .
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparison with related compounds is useful. The following table summarizes key features:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N,N-dimethyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine | C16H26N2 | Antimicrobial, Anticancer |
| N-methyl-N-[4-(piperidin-1-ylnitrophenyl)]methanamine | C16H24N3O2 | Antifungal, Neuroactive |
| N-benzylpiperidine | C13H17N | Limited activity compared to N-methyl derivatives |
Case Studies and Research Findings
Numerous studies have investigated the biological activity of piperidine derivatives:
-
Antibacterial Study :
- A study evaluated the antibacterial efficacy of various piperidine derivatives, finding that modifications on the phenyl ring significantly enhanced activity against S. aureus and E. coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for the most active compounds .
- Anticancer Evaluation :
- Neuropharmacological Research :
Q & A
Q. What are the common synthetic routes for N-methyl-1-[2-(piperidin-1-ylmethyl)phenyl]methanamine?
The synthesis typically involves multi-step protocols focusing on functional group modifications. For example:
- Step 1 : Formation of intermediates like (1H-benzo[d]imidazol-2-yl)methanamine via literature methods .
- Step 2 : Condensation with aldehydes (e.g., benzaldehyde) to form imine intermediates, followed by cyclization with thioglycolic acid to generate thiazolidinone derivatives .
- Step 3 : Introduction of the piperidine moiety via nucleophilic substitution or reductive amination. A similar compound, N-Methyl-1-(4-(4-methylpiperazin-1-yl)phenyl)methanamine, was synthesized using anhydrous zinc chloride as a catalyst, yielding 70% after purification .
Q. Which spectroscopic methods are used to confirm the structure of this compound?
- 1H NMR : Proton environments are analyzed for characteristic peaks (e.g., aromatic protons at δ 7.10–6.78 ppm, methylene groups at δ 3.54 ppm) .
- Mass Spectrometry (ESI-MS) : Exact mass determination (e.g., observed m/z 220 [M + H]+) ensures molecular weight accuracy .
- Elemental Analysis : Validates purity and stoichiometry (e.g., C, H, N percentages within ±0.4% of theoretical values) .
Q. What are the primary biological activities reported for this compound?
While direct data on the target compound is limited, structurally related benzimidazole and piperidine derivatives exhibit antimicrobial activity . For example, analogs with substituted phenyl rings showed MIC values of 4–16 µg/mL against Staphylococcus aureus and Candida albicans . Piperidine-containing compounds also interact with riboswitches (e.g., TPP riboswitch binders with KD ~10 µM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize antimicrobial activity?
- Variable Substituents : Replace the phenyl ring with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess effects on microbial membrane penetration .
- Piperidine Modifications : Compare N-methylpiperidine with bulkier groups (e.g., 4-methylpiperazine) to evaluate steric effects on target binding .
- Biological Assays : Use standardized MIC tests and time-kill kinetics to quantify potency. Cross-reference with cytotoxicity assays (e.g., IC50 in mammalian cells) .
Q. How can discrepancies in biological activity data across studies be resolved?
- Meta-Analysis : Compare datasets using standardized metrics (e.g., log-fold changes in MIC) and control for variables like bacterial strain heterogeneity .
- Experimental Replication : Repeat assays under identical conditions (e.g., pH, temperature, solvent) to isolate compound-specific effects. For example, chemokine studies resolved contradictions by standardizing dimer vs. monomer concentrations .
Q. What strategies improve synthetic yield and purity of this compound?
- Catalyst Optimization : Replace ZnCl2 with milder catalysts (e.g., FeCl3) to reduce side reactions during cyclization .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 h to 30 min) and improve regioselectivity, as demonstrated in di(2-picolyl)amine syntheses .
- Purification Techniques : Use preparative HPLC with C18 columns to resolve isomers, especially for piperidine regioisomers .
Q. How are regioselectivity challenges addressed in derivative synthesis?
- Protecting Groups : Temporarily block reactive sites (e.g., using SEM groups for pyrazole nitrogen protection) to direct substitutions .
- Computational Modeling : Predict steric and electronic preferences using DFT calculations to guide reagent selection (e.g., propargyl bromide for selective alkylation) .
Notes
- Avoid abbreviations; use full chemical names.
- Citations are formatted as per referenced evidence.
- Methodological rigor and reproducibility are emphasized in all answers.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
